3-chloro-2-{[(4-methylphenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine
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Overview
Description
3-chloro-2-{[(4-methylphenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their unique structural features and biological activities .
Preparation Methods
The synthesis of 3-chloro-2-{[(4-methylphenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate (K₂S₂O₈) and a catalytic amount of iodine (I₂) . This method provides good yields and is efficient for the construction of imidazo[1,2-a]pyridine derivatives.
Chemical Reactions Analysis
3-chloro-2-{[(4-methylphenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions, particularly at the chloro and thioether positions.
Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-2-{[(4-methylphenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-2-{[(4-methylphenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
3-chloro-2-{[(4-methylphenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine: Studied for its antileishmanial and antitrypanosomal activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Biological Activity
3-chloro-2-{[(4-methylphenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and receptor activity, supported by case studies and research findings.
Chemical Structure and Properties
The compound belongs to the imidazo[1,2-a]pyridine family, characterized by a fused ring system that contributes to its biological activity. The presence of the chloro and methylphenyl groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various imidazo derivatives, including this compound.
In Vitro Studies:
- Minimum Inhibitory Concentration (MIC): The compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with MIC values reported between 0.22 to 0.25 μg/mL for structurally similar derivatives .
- Mechanism of Action: The mechanism involves disruption of bacterial cell wall synthesis and inhibition of biofilm formation, which is critical in treating persistent infections .
Anticancer Activity
The anticancer potential of imidazo derivatives has been explored extensively:
Case Studies:
- A study demonstrated that related compounds showed selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs exhibited IC50 values ranging from 0.126 μM to 11.73 μM against breast cancer cell lines (MCF-7 and MDA-MB-231) .
- The compound was noted for its ability to inhibit proliferation in cancer cells while showing reduced toxicity towards non-cancerous cells, indicating a favorable therapeutic index .
Receptor Activity
Research has also focused on the interaction of imidazo derivatives with various receptors:
Dopamine Receptor Agonism:
- Investigations into the receptor activity revealed that compounds within this class may act as agonists for dopamine receptors, specifically D3 receptors. This interaction suggests potential applications in neuropsychiatric disorders .
Research Findings Summary
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Activity Type | Target Organism/Cell Line | Effect | MIC/IC50 Value |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | Bactericidal | 0.22 - 0.25 μg/mL |
Anticancer | MCF-7 (breast cancer) | Cytotoxicity | 0.126 μM |
MDA-MB-231 (breast cancer) | Cytotoxicity | 11.73 μM | |
Receptor Activity | D3 Dopamine Receptor | Agonist | Specific binding affinity not quantified |
Properties
IUPAC Name |
3-chloro-2-[(4-methylphenyl)sulfanylmethyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c1-11-5-7-12(8-6-11)19-10-13-15(16)18-9-3-2-4-14(18)17-13/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIQRZNNOUEQPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=C(N3C=CC=CC3=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.